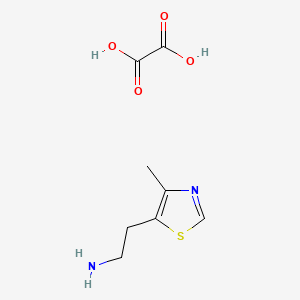

2-(4-Methylthiazol-5-yl)ethanamine oxalate

Description

2-(4-Methylthiazol-5-yl)ethanamine oxalate is a salt derivative of the primary amine 2-(4-methylthiazol-5-yl)ethanamine, where the oxalic acid serves as a counterion. The base structure consists of a thiazole ring substituted with a methyl group at the 4-position and an ethanamine side chain at the 5-position. This compound is of interest in medicinal chemistry due to the thiazole moiety’s prevalence in bioactive molecules, which often exhibit antimicrobial, antiviral, or receptor-modulating properties . The oxalate salt form enhances solubility and stability, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.C2H2O4/c1-5-6(2-3-7)9-4-8-5;3-1(4)2(5)6/h4H,2-3,7H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXGJZULIIVVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Methylthiazol-5-yl)ethanamine oxalate typically involves the reaction of 4-methylthiazole with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(4-Methylthiazol-5-yl)ethanamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Methylthiazol-5-yl)ethanamine oxalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylthiazol-5-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways in the body. It is known to affect histamine receptors, which play a role in memory, learning, cognition, and pain modulation . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Structural Analogs with Modified Counterions

2-(4-Methylthiazol-5-yl)ethanamine Hydrochloride (A152972)

- Molecular Formula : C₆H₁₀N₂S·HCl

- Similarity Score : 0.75 (compared to the oxalate salt)

- Key Differences : The hydrochloride salt exhibits higher aqueous solubility than the oxalate form but may have reduced thermal stability. Pharmacokinetic studies suggest faster absorption rates for hydrochloride salts in polar solvents .

2-(4-Methylthiazol-5-yl)ethanamine Oxalate

- Molecular Formula : C₆H₁₀N₂S·C₂H₂O₄

Ester Derivatives of the Ethanamine Side Chain

2-(4-Methylthiazol-5-yl)ethyl Formate (A108207)

2-(4-Methylthiazol-5-yl)ethyl Acetate (A131358)

Heterocyclic Modifications

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

- Molecular Formula : C₇H₁₄N₄S

- Structural Differences : Replaces the thiazole ring with a triazole-thioether group. This modification alters electronic distribution, reducing aromaticity and increasing nucleophilicity at the sulfur atom .

- Applications : Demonstrated antitumor activity in preliminary studies, suggesting divergent pharmacological targets compared to thiazole-based analogs .

25X-NBOMe Series (e.g., 25I-NBOMe)

- General Structure : Substituted phenethylamines with methoxy and halogen groups on the phenyl ring .

- Comparison : While sharing the ethanamine backbone, NBOMe compounds lack the thiazole moiety and instead target serotonin receptors (5-HT₂A). Their high potency and neurotoxicity contrast with the milder pharmacological profile of 2-(4-methylthiazol-5-yl)ethanamine derivatives .

Functional Group Impact on Bioactivity

- Thiazole Ring : The sulfur and nitrogen atoms in the thiazole ring contribute to hydrogen bonding and π-π stacking interactions, critical for binding to enzymes or receptors .

- Oxalate Counterion : Improves crystallinity and reduces hygroscopicity compared to hydrochloride salts, favoring solid-dose formulations .

- Ester Derivatives : While increasing membrane permeability, ester groups introduce metabolic liabilities, necessitating prodrug strategies .

Biological Activity

2-(4-Methylthiazol-5-yl)ethanamine oxalate is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H10N2O4S, with a molecular weight of approximately 206.23 g/mol. Its structure includes a thiazole ring, which contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, including neurotransmitter systems and cellular signaling pathways. The compound's thiazole moiety is known for its role in modulating receptor activity and influencing neurochemical processes.

Neuroprotective Effects

In studies involving neuronal cell lines, the compound has demonstrated protective effects against oxidative stress-induced damage. For instance, it has been shown to enhance glutathione (GSH) levels while reducing reactive oxygen species (ROS), indicating its potential as a neuroprotective agent .

Biological Activity Data

Case Studies

- Neuroprotection in PC12 Cells : A study assessed the protective effects of this compound on PC12 cells exposed to corticosterone-induced neurotoxicity. Results indicated that the compound significantly mitigated cell death by enhancing antioxidant defenses .

- Antidepressant-like Effects : In animal models, the compound exhibited antidepressant-like effects comparable to established antidepressants such as Agomelatine and Fluoxetine. Behavioral tests showed that treated animals had reduced immobility times, suggesting improved mood and locomotor activity .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on similar compounds suggest that thiazole derivatives may have favorable absorption and distribution characteristics due to their lipophilicity. Further research is needed to elucidate the exact pharmacokinetic profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.